Stereoselective Presynaptic 5‑HT Autoreceptor Blockade
In electrically stimulated rat brain cortex slices, the S(-)-enantiomer of cyanopindolol demonstrates 30‑fold greater antagonist potency at the presynaptic serotonin autoreceptor compared to its R(+)-enantiomer. This stereoselectivity is critical for experiments where selective autoreceptor blockade is required [1].
| Evidence Dimension | Antagonist potency at presynaptic 5‑HT autoreceptor (apparent pA2) |
|---|---|
| Target Compound Data | pA2 = 8.30 |
| Comparator Or Baseline | (+)-cyanopindolol (pA2 = 6.83) |
| Quantified Difference | ~30‑fold (calculated from pA2 difference of 1.47 log units) |
| Conditions | Electrically evoked [3H]5‑HT overflow in rat brain cortex slices; superfusion with 6‑nitroquipazine |
Why This Matters
This large stereoselective potency difference directly informs optimal compound selection—racemic mixtures will require significantly higher concentrations and introduce non‑specific β‑adrenoceptor effects, undermining experimental specificity.
- [1] Schlicker E, Göthert M, Hillenbrand K. Cyanopindolol is a highly potent and selective antagonist at the presynaptic serotonin autoreceptor in the rat brain cortex. Naunyn Schmiedebergs Arch Pharmacol. 1985 Dec;331(4):398‑401. DOI: 10.1007/BF00500826. View Source
